molecular formula C23H23N3O2S B11608092 11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

Cat. No.: B11608092
M. Wt: 405.5 g/mol
InChI Key: SXXWAQLEOGYOSO-UHFFFAOYSA-N
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Description

11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[74002,7]trideca-1(9),2(7)-dien-3-one is a complex organic compound with a unique tricyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one typically involves multi-step organic reactions. One common method includes the condensation of acetoacetic acid derivatives with salicylaldehyde and thiourea in the presence of a catalyst such as sodium bisulfate . The reaction is carried out in ethanol under reflux conditions, leading to the formation of the desired tricyclic structure.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the implementation of green chemistry principles, such as the use of environmentally benign solvents and catalysts, can make the process more sustainable .

Chemical Reactions Analysis

Types of Reactions

11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Sodium hydride in dimethylformamide (DMF) with alkyl halides.

Major Products Formed

Scientific Research Applications

11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one involves its interaction with specific molecular targets. In medicinal applications, it may inhibit the activity of cyclooxygenase enzymes, thereby reducing the production of pro-inflammatory prostaglandins . The compound’s unique tricyclic structure allows it to fit into the active site of these enzymes, blocking their activity and exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one is unique due to its specific substitution pattern and the presence of a sulfur atom in its tricyclic core. This structural feature may contribute to its distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C23H23N3O2S

Molecular Weight

405.5 g/mol

IUPAC Name

11-methyl-5-(3-phenylmethoxyphenyl)-8-thia-4,6,11-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7)-dien-3-one

InChI

InChI=1S/C23H23N3O2S/c1-26-11-10-18-19(13-26)29-23-20(18)22(27)24-21(25-23)16-8-5-9-17(12-16)28-14-15-6-3-2-4-7-15/h2-9,12,21,25H,10-11,13-14H2,1H3,(H,24,27)

InChI Key

SXXWAQLEOGYOSO-UHFFFAOYSA-N

Canonical SMILES

CN1CCC2=C(C1)SC3=C2C(=O)NC(N3)C4=CC(=CC=C4)OCC5=CC=CC=C5

Origin of Product

United States

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